molecular formula C6H5NO2 B12954113 pyridine-3-carboxylic acid

pyridine-3-carboxylic acid

Cat. No.: B12954113
M. Wt: 124.10 g/mol
InChI Key: PVNIIMVLHYAWGP-PTQBSOBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-3-carboxylic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 3-methylpyridine (3-picoline) using potassium permanganate or other oxidizing agents . The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of 3-methylpyridine using air or oxygen in the presence of a catalyst, such as vanadium pentoxide (V2O5) or cobalt-molybdenum oxides . This method is preferred due to its efficiency and scalability, allowing for the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions: Pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include pyridine-3,5-dicarboxylic acid, 3-pyridinemethanol, and various substituted pyridine derivatives .

Scientific Research Applications

Pyridine-3-carboxylic acid has a wide range of scientific research applications across various fields:

Properties

Molecular Formula

C6H5NO2

Molecular Weight

124.10 g/mol

IUPAC Name

pyridine-3-carboxylic acid

InChI

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i6+1

InChI Key

PVNIIMVLHYAWGP-PTQBSOBMSA-N

Isomeric SMILES

C1=CC(=CN=C1)[13C](=O)O

Canonical SMILES

C1=CC(=CN=C1)C(=O)O

Origin of Product

United States

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